3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

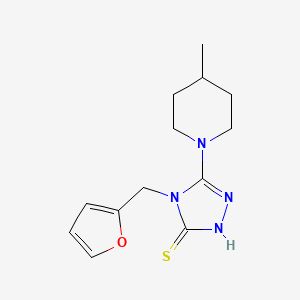

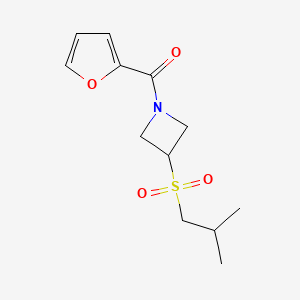

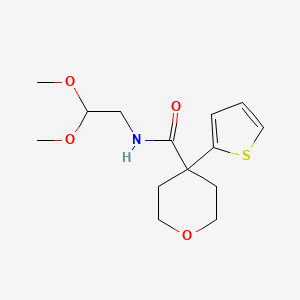

The molecular formula of ECCA is C9H14O4 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group and an ethoxycarbonyl group attached.Scientific Research Applications

Conformational Studies and Analogues of Glutamic Acid

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid has been utilized in the design of novel conformationally restricted analogues of glutamic acid. This involves the preparation of specific amino acids through a strategy based on the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide to protected 1-amino-cyclopent-2-enecarboxylic acid (Conti et al., 2003).

Synthesis of Functionalized Stable Phosphorus Ylides

Another application is seen in the synthesis of functionalized stable phosphorus ylides. Ethyl 2-oxo-1-cyclopentanecarboxylate, a related compound, reacts with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine to produce these ylides. This reaction leads to the generation of cyclobutene derivatives and dialkyl (Z)-2-[2-(ethoxycarbonyl)-1-cyclopentenyl]-2-butenedioates (Asghari, Sobhaninia, & Naderi, 2008).

Reactivity with Carbon Disulfide and Amino Acids

The compound also reacts with carbon disulfide and amino acids like glycine, alanine, and phenylalanine, leading to the formation of various cyclopentanecarbodithioic acids (Fukada & Yamamoto, 1985).

Directed Hydrogenation in Organic Synthesis

Directed hydrogenation methodologies utilize derivatives of this compound for the synthesis of specific diastereomers in organic synthesis. This includes the synthesis of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

Complexation with Metal Ions

In the field of inorganic chemistry, this compound and its derivatives have been studied for their ability to form complexes with metal ions like Cu(II) and Co(II). This research is significant in understanding the coordination behavior of such organic compounds in biological and pharmacological contexts (Athanasellis et al., 2009).

Convenient Synthesis Methods

Efficient synthesis methods have been developed for this compound and its derivatives. This includes a two-step procedure involving the synthesis of 2-aryl-3-hydroxypropenoic acid ester, followed by catalytic reduction, proving to be a simple and selective approach (Islam et al., 2006).

Safety and Hazards

properties

IUPAC Name |

3-ethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)